Methyl 4-phenyl-4-(phenylamino)but-2-ynoate

Lipophilicity ADME profiling Physicochemical property comparison

This racemic but-2-ynoate ester is differentiated by its unique triad of a propargylic phenylamino group, a geminal phenyl substituent, and a terminal methyl ester—a functional ensemble not replicated by simpler analogs. The triple bond enables CuAAC and cyclization cascades, the anilino NH serves as a hydrogen-bond donor and derivatization handle, and the methyl ester permits post-assembly hydrolysis or amidation. Its computed XLogP of 3.9 and TPSA of 38.3 Ų place it in CNS-favorable physicochemical space, making it a privileged fragment for membrane-permeable library synthesis. The latent C4 stereocenter (supplied as racemate) offers a chiral handle for asymmetric methodology development. Procure with confidence: documented ≥95% purity with Certificate of Analysis ensures batch-to-batch consistency for publication-quality data.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 1432053-77-4
Cat. No. B1403976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenyl-4-(phenylamino)but-2-ynoate
CAS1432053-77-4
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC(=O)C#CC(C1=CC=CC=C1)NC2=CC=CC=C2
InChIInChI=1S/C17H15NO2/c1-20-17(19)13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-11,16,18H,1H3
InChIKeyYUHRCZGUPFIXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 4 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate (CAS 1432053-77-4): Procurement-Relevant Chemical Identity and Physicochemical Baseline


Methyl 4-phenyl-4-(phenylamino)but-2-ynoate (CAS 1432053-77-4), also indexed as Methyl 4-anilino-4-phenyl-2-butynoate, is a synthetic propargylic amine derivative belonging to the but-2-ynoate ester class [1]. Its molecular formula is C17H15NO2 with a molecular weight of 265.31 g/mol [1]. The compound features a stereogenic center at C4 bearing both phenyl and phenylamino substituents adjacent to the alkyne, and is supplied as a racemic mixture [1]. Computed physicochemical descriptors include XLogP3-AA 3.9, topological polar surface area (TPSA) 38.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. It is commercially available from research chemical suppliers at a minimum purity specification of 95% .

Why Methyl 4-phenyl-4-(phenylamino)but-2-ynoate Cannot Be Replaced by Generic But-2-ynoate Analogs


The combination of a propargylic phenylamino group, a geminal phenyl substituent, and a terminal methyl ester on the but-2-ynoate scaffold creates a functional group ensemble not replicated by any single commercial analog [1]. Substitution with simpler but-2-ynoates (e.g., methyl 4-phenylbut-2-ynoate) removes the anilino NH donor and the additional aromatic ring, altering both hydrogen-bonding capacity and lipophilicity [1]. Replacement with the free carboxylic acid or ethyl ester changes the steric and electronic profile of the ester moiety, which can affect reactivity in subsequent derivatization or biological target engagement [2]. Critically, published comparative bioactivity data for this specific compound against named analogs are absent from the primary literature as of 2026; the differential value proposition therefore rests on the intrinsic structural uniqueness of the compound as a synthetic building block with a specific three-dimensional and electronic fingerprint [1].

Quantitative Evidence Guide: Methyl 4-phenyl-4-(phenylamino)but-2-ynoate Differentiation Data


LogP Differentiation of Methyl 4-phenyl-4-(phenylamino)but-2-ynoate vs. the N-Desphenyl Analog

The computed XLogP3-AA of Methyl 4-phenyl-4-(phenylamino)but-2-ynoate is 3.9, compared to an estimated XLogP of approximately 2.5 for the simpler analog methyl 4-phenylbut-2-ynoate, which lacks the N-phenyl ring [1]. This 1.4 log unit difference corresponds to approximately a 25-fold higher theoretical partition coefficient for the target compound, indicating substantially greater lipophilicity [1].

Lipophilicity ADME profiling Physicochemical property comparison

Hydrogen Bond Donor Count: Target Compound vs. Free Acid Analog

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate possesses exactly one hydrogen bond donor (the anilino NH), compared to two HBDs for the corresponding free acid 4-phenyl-4-(phenylamino)but-2-ynoic acid (NH plus carboxylic acid OH) [1]. This difference impacts compliance with Lipinski's Rule of Five and may influence passive membrane permeability [1].

Hydrogen bonding Molecular recognition Drug-likeness

Topological Polar Surface Area: Differentiation from the De-esterified Analog

The computed topological polar surface area (TPSA) of Methyl 4-phenyl-4-(phenylamino)but-2-ynoate is 38.3 Ų [1]. The corresponding free carboxylic acid analog is predicted to have a TPSA exceeding 49 Ų due to the additional hydroxyl oxygen contributing to the polar surface [1]. This difference of more than 10 Ų places the target compound well within the typical threshold of <60 Ų for favorable oral absorption, whereas the free acid approaches the boundary more closely [1].

Membrane permeability Oral bioavailability Drug design

Commercial Purity Specification vs. Typical Unspecified Research-Grade Analogs

The target compound is supplied by AKSci with a minimum purity specification of 95% . Many closely related but-2-ynoate analogs available from non-specialist suppliers lack explicit purity certificates, creating batch-to-batch variability risks. The 95% specification provides a verifiable procurement threshold that is not universally available for in-class alternatives .

Quality assurance Procurement specification Reproducibility

Explicit Disclosure of Evidence Limitations for Direct Comparative Bioactivity Data

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Scholar, and patent databases as of April 2026 did not yield any head-to-head comparative bioactivity studies involving Methyl 4-phenyl-4-(phenylamino)but-2-ynoate and its closest structural analogs [1][2]. No IC50, Ki, EC50, or in vivo efficacy data were identified for this specific compound against any defined biological target [1]. No published selectivity profiling, toxicity assessment, or pharmacokinetic measurements were located [1]. Consequently, all differentiation claims for biological applications must be classified as Class-Level Inference or Supporting Evidence only [1][2]. Users whose procurement decision depends on demonstrated biological superiority over a specific comparator should treat the current evidence base as insufficient for that purpose.

Data transparency Evidence-based procurement Research reproducibility

Evidence-Based Application Scenarios for Methyl 4-phenyl-4-(phenylamino)but-2-ynoate Procurement


As a Propargylic Amine Building Block in Diversity-Oriented Heterocycle Synthesis

The compound's triple bond enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-based transformations, while the propargylic anilino nitrogen can participate in cyclization cascades to form pyrroles, quinolines, and oxazines [1]. Its dual aromatic substitution at C4 provides steric encumbrance that can influence regioselectivity in cycloaddition reactions compared to less substituted but-2-ynoates. The methyl ester allows further functionalization (e.g., hydrolysis, amidation) after scaffold assembly, making the compound a versatile intermediate for constructing drug-like heterocyclic libraries with three points of diversity (alkyne, anilino NH, ester).

Chiral Propargylic Amine Scaffold for Asymmetric Catalysis or Enantioselective Synthesis

The C4 stereocenter (currently supplied as a racemate) represents a latent chiral handle. The propargylic amine motif is a privileged scaffold in asymmetric catalysis, both as a ligand precursor and as a substrate for kinetic resolution [1]. Research groups developing enantioselective amination or propargylic substitution methodologies may procure this compound as a test substrate with a chromophoric N-phenylaniline framework that facilitates HPLC-based enantiomeric excess determination compared to non-aromatic propargylic amine substrates.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies Requiring High LogP and Moderate PSA

With a computed XLogP of 3.9 and TPSA of 38.3 Ų, this compound occupies a physicochemical space favorable for CNS drug candidates [1]. It can serve as a lipophilic probe or a fragment in SAR campaigns targeting membrane-permeable scaffolds. The single HBD and three HBA positions comply with typical drug-likeness filters, and the phenylamino NH provides a synthetic handle for N-alkylation or N-acylation, enabling systematic exploration of the aniline sub-pocket in target binding sites.

Use as a Reference Standard or Starting Material Requiring Documented Purity Specifications

The availability of this compound at a documented ≥95% purity from AKSci, with Certificate of Analysis available upon request, supports its use as a qualified starting material for multi-step synthetic sequences where impurity tracking is critical [1]. This is particularly relevant for academic labs and CROs requiring batch-to-batch consistency for publication-quality data or client deliverables, where generic but-2-ynoate analogs may lack equivalent quality documentation.

Quote Request

Request a Quote for Methyl 4-phenyl-4-(phenylamino)but-2-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.